molecular formula C5H10N2O2 B14731633 N-Nitroso-N-(propan-2-yl)acetamide CAS No. 5211-42-7

N-Nitroso-N-(propan-2-yl)acetamide

Cat. No.: B14731633
CAS No.: 5211-42-7
M. Wt: 130.15 g/mol
InChI Key: GNGHPUIMJXSFHY-UHFFFAOYSA-N
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Description

N-Nitroso-N-(propan-2-yl)acetamide is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties, which have been extensively studied in both experimental animals and humans

Preparation Methods

The synthesis of N-Nitroso-N-(propan-2-yl)acetamide typically involves the nitrosation of secondary amines. One common method includes the reaction of N-(propan-2-yl)acetamide with nitrous acid under acidic conditions. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitrosamine . Industrial production methods may involve more sophisticated techniques to ensure purity and yield, such as the use of controlled reaction environments and advanced purification processes.

Chemical Reactions Analysis

N-Nitroso-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing compounds.

    Reduction: Reduction reactions can break the nitroso group, leading to the formation of secondary amines.

    Substitution: The nitroso group can be substituted by other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Nitroso-N-(propan-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitroso-N-(propan-2-yl)acetamide involves its decomposition into reactive intermediates that can alkylate DNA. This alkylation can lead to mutations and the initiation of carcinogenesis . The compound’s molecular targets include DNA bases, and the pathways involved are primarily those related to DNA repair and cell cycle regulation.

Comparison with Similar Compounds

N-Nitroso-N-(propan-2-yl)acetamide can be compared with other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine. While all these compounds share the nitroso functional group, their chemical properties and biological effects can vary significantly. For instance, N-nitrosodimethylamine is more volatile and has a different metabolic pathway compared to this compound . This uniqueness makes this compound a valuable compound for specific research applications.

Similar Compounds

  • N-nitrosodimethylamine
  • N-nitrosodiethylamine
  • N-nitrosomorpholine
  • N-nitrosopyrrolidine

These compounds are structurally similar but differ in their physical and chemical properties, as well as their biological activities .

Properties

CAS No.

5211-42-7

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-nitroso-N-propan-2-ylacetamide

InChI

InChI=1S/C5H10N2O2/c1-4(2)7(6-9)5(3)8/h4H,1-3H3

InChI Key

GNGHPUIMJXSFHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)C)N=O

Origin of Product

United States

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